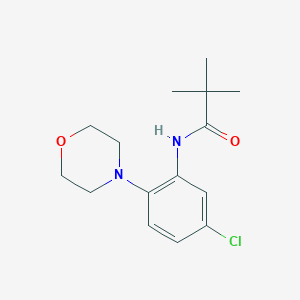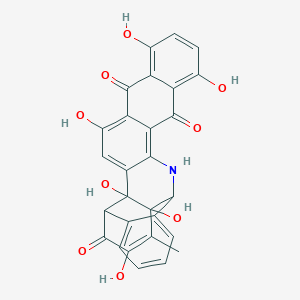
8-(2-Hydroxypropyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Hydroxypropyl)adenosine, also known as 8-HPA, is a modified nucleoside that has shown potential in various scientific research applications. This compound is synthesized by modifying adenosine, which is a nucleoside that is naturally found in DNA and RNA.
Wirkmechanismus
The mechanism of action of 8-(2-Hydroxypropyl)adenosine is not fully understood, but it is believed to act through various signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease models, this compound has been shown to activate the AMPK/mTOR pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. In animal models of cardiovascular disease, this compound has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers. In cancer cells, this compound has been shown to induce apoptosis and reduce cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-(2-Hydroxypropyl)adenosine in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of 8-(2-Hydroxypropyl)adenosine in scientific research. One potential application is in the development of new cancer therapies, as this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a modified nucleoside that has shown potential in various scientific research applications. Its ability to modulate various signaling pathways makes it a versatile tool for studying different biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 8-(2-Hydroxypropyl)adenosine involves the modification of adenosine by adding a hydroxypropyl group to the 8 position of the adenine ring. This modification can be achieved through various chemical reactions, including alkylation, acylation, and oxidation. The most commonly used method for synthesizing this compound is by reacting adenosine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
8-(2-Hydroxypropyl)adenosine has shown potential in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
134895-33-3 |
|---|---|
Molekularformel |
C19H18Cl2O2 |
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-[6-amino-8-(2-hydroxypropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O5/c1-5(20)2-7-17-8-11(14)15-4-16-12(8)18(7)13-10(22)9(21)6(3-19)23-13/h4-6,9-10,13,19-22H,2-3H2,1H3,(H2,14,15,16)/t5?,6-,9-,10-,13+/m1/s1 |
InChI-Schlüssel |
WMCYWCMJHJUXSU-ZLAYJSDNSA-N |
Isomerische SMILES |
CC(CC1=NC2=C(N=CN=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)O |
SMILES |
CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |
Kanonische SMILES |
CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |
Synonyme |
8-(2-hydroxypropyl)adenosine 8-HPAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)

![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)
